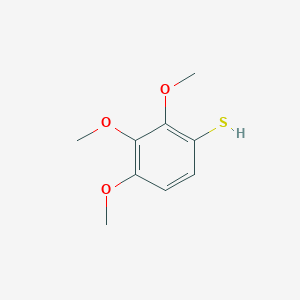
2,3,4-Trimethoxybenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethoxybenzenethiol is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,4-Trimethoxybenzenethiol typically involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate as the alkylating agent in the presence of sodium hydroxide. This reaction yields 1,2,3-trimethoxybenzene, which is then subjected to further reactions to introduce the thiol group .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to achieve a product purity of over 99%, with a total recovery rate of approximately 73% . The raw materials used are readily available, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolate anions.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,3,4-Trimethoxybenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxybenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can affect cellular processes and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a thiol group.
2,3,4-Trimethoxybenzoic acid: Contains a carboxylic acid group instead of a thiol group.
2,3,4-Trimethoxybenzene: Lacks the thiol group, only contains methoxy groups.
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2,3,4-trimethoxybenzenethiol |
InChI |
InChI=1S/C9H12O3S/c1-10-6-4-5-7(13)9(12-3)8(6)11-2/h4-5,13H,1-3H3 |
InChI Key |
IDNJZYXFIGQOAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















